molecular formula C11H16N4O3 B12043501 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione CAS No. 5438-73-3

1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B12043501
CAS No.: 5438-73-3
M. Wt: 252.27 g/mol
InChI Key: LJYOCZJIXAJSQP-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by its unique molecular structure that includes a trimethyl group and a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of the purine nucleus. The reaction conditions often require a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction proceeds through the nucleophilic substitution of the hydrogen atom at the 8-position of the purine ring with the propan-2-yloxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The pathways involved in its action are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its propan-2-yloxy group differentiates it from other similar compounds, leading to unique interactions and applications.

Properties

CAS No.

5438-73-3

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

1,3,7-trimethyl-8-propan-2-yloxypurine-2,6-dione

InChI

InChI=1S/C11H16N4O3/c1-6(2)18-10-12-8-7(13(10)3)9(16)15(5)11(17)14(8)4/h6H,1-5H3

InChI Key

LJYOCZJIXAJSQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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